molecular formula C15H15N3O B2580382 (7-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone CAS No. 927996-52-9

(7-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone

Cat. No.: B2580382
CAS No.: 927996-52-9
M. Wt: 253.305
InChI Key: GTZGPXDKRLHNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone is a tetrahydroquinoline (THQ) derivative featuring a pyridin-3-yl methanone group at position 1 and a primary amine at position 7 of the dihydroquinoline scaffold. Its molecular formula is C₁₅H₁₅N₃O, with a molecular weight of 253.30 g/mol.

Its synthesis likely follows methods analogous to other THQ derivatives, such as condensation reactions between substituted aldehydes and aminoquinolinones under reflux conditions in methanol .

Properties

IUPAC Name

(7-amino-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c16-13-6-5-11-4-2-8-18(14(11)9-13)15(19)12-3-1-7-17-10-12/h1,3,5-7,9-10H,2,4,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZGPXDKRLHNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone, also known by its CAS number 927996-15-4, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H15N3O
  • Molecular Weight : 253.30 g/mol
  • IUPAC Name : this compound

The compound features a dihydroquinoline ring system fused with a pyridine moiety, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition :
    • Studies have shown that derivatives of 3,4-dihydroquinolinones can inhibit human carbonic anhydrase (hCA) enzymes, particularly hCA II, with inhibition values ranging from 15.7 to 65.7 µM .
    • These enzymes are involved in various physiological processes, including respiration and fluid balance.
  • Antioxidant Properties :
    • The antioxidant activity of this compound was assessed using the DPPH radical scavenging method. While the results indicated weak antioxidant properties compared to standard antioxidants like α-tocopherol, the compound still demonstrated some level of activity .
  • Cytotoxicity :
    • Cytotoxic effects were evaluated against A549 (lung cancer) and BEAS-2B (normal lung) cell lines. The most effective derivative showed IC50 values of 26.87 µg/ml and 9.979 µg/ml on A549 cells after 48 and 72 hours, respectively .
    • This suggests potential applications in cancer therapy.
  • Antimicrobial Activity :
    • Preliminary tests indicated that none of the compounds derived from this structure exhibited significant antimicrobial activity within the tested concentration range .

Study on Carbonic Anhydrase Inhibition

A study conducted on a series of peptide-dihydroquinolinone conjugates found that specific derivatives effectively inhibited hCA II while showing no inhibition on hCA I at concentrations up to 100 µM. This selective inhibition highlights the potential for developing targeted therapies for conditions related to carbonic anhydrase dysfunction .

Synthesis and Structural Analysis

Research involving the synthesis of new derivatives revealed that modifications to the dihydroquinoline structure could enhance biological activity. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry were employed to confirm the structures of synthesized compounds .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of hCA II (15.7 - 65.7 µM)
Antioxidant ActivityWeak antioxidant properties compared to standards
CytotoxicityIC50 values: A549 (26.87 µg/ml), BEAS-2B (>100 µg/ml)
Antimicrobial ActivityNo significant activity observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The compound’s structural relatives differ in substituents on the quinoline core, pyridine ring modifications, or functional group replacements. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Key Structural Features Biological Relevance Solubility/Stability Synthesis Method Source
(7-Amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone - 7-Amino group
- Pyridin-3-yl methanone
Potential bromodomain inhibitor (inferred from analogues) Moderate solubility (amine enhances hydrophilicity) Aldehyde condensation
(8-(2-Hydroxy-3-(isopropylamino)propoxy)-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone (CAS 76252-06-7) - 8-Substituted hydroxypropoxy chain
- Isopropylamine side chain
β-adrenergic receptor ligand (structural inference) Lower solubility (bulky substituent) Multi-step synthesis with etherification
(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone (CAS 545340-46-3) - Chloro substituent on pyridine
- No amino group
Irritant (hazard class)
Unspecified bioactivity
Lipophilic (chlorine increases logP) Similar aldehyde condensation
(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone (CAS 7498-45-5) - 6-Methoxy group
- Pyridin-3-yl methanone
Anticancer research (NSC 407497) Moderate solubility (methoxy vs. amino) Methanol reflux with methoxy-substituted aldehyde
(7-Amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone - Cyclopropyl methanone
- 7-Amino group
Bromodomain inhibitor (validated via X-ray crystallography) High lipophilicity (cyclopropyl group) Cyclopropane carbonyl chloride coupling

Physicochemical and Pharmacokinetic Properties

  • Solubility: The 7-amino group in the target compound enhances aqueous solubility compared to methoxy or chloro derivatives, which are more lipophilic .
  • Stability: THQ derivatives with electron-withdrawing groups (e.g., nitro in ) show lower metabolic stability, whereas the 7-amino group may improve resistance to oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.